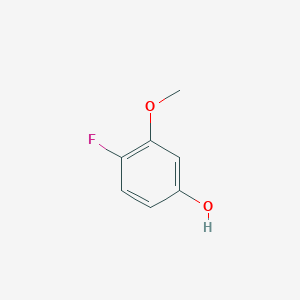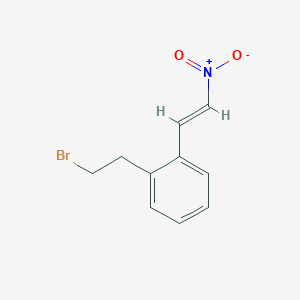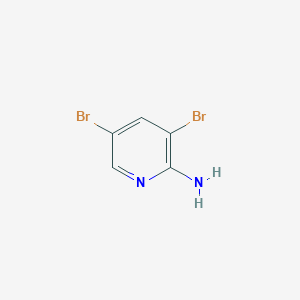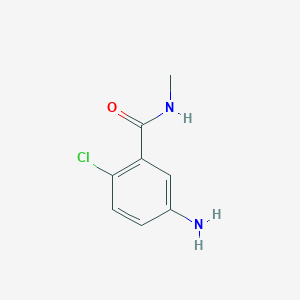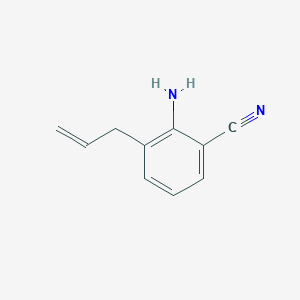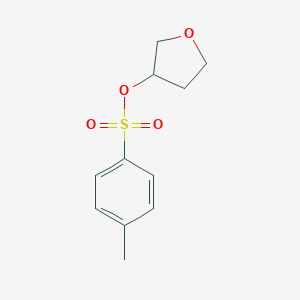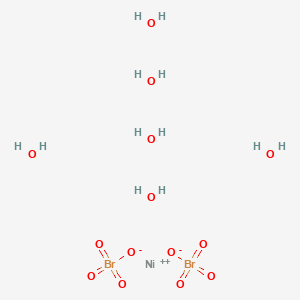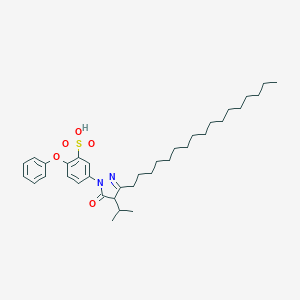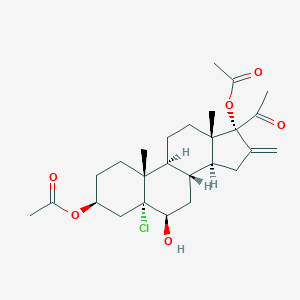
5-Cmtpd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cmtpd (5-chloro-2-methoxy-N,N-dimethyltryptamine) is a novel psychoactive substance that belongs to the tryptamine class of compounds. It is a potent hallucinogenic compound that has gained attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 5-Cmtpd is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Cmtpd are similar to those of other hallucinogenic compounds. It can cause changes in perception, mood, and thought processes, and it may also induce visual and auditory hallucinations. It has been shown to increase the release of serotonin in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Cmtpd in lab experiments is its potency. It is a highly potent compound, meaning that small amounts can produce significant effects. This makes it useful for studying the effects of hallucinogenic compounds on the brain. However, one limitation of using 5-Cmtpd is its potential for abuse. It is a Schedule I controlled substance in the United States, meaning that it is illegal to possess or use for any purpose.
Zukünftige Richtungen
There are several potential future directions for research on 5-Cmtpd. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Another area of interest is its mechanism of action, and how it interacts with the serotonin receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Cmtpd, and to determine its safety and efficacy for human use.
Conclusion
In conclusion, 5-Cmtpd is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. Its synthesis method has been successfully used to produce high yields and purity. It has been shown to have antidepressant and anxiolytic properties, and it may also have potential applications in the treatment of addiction and PTSD. Although its exact mechanism of action is not fully understood, it is believed to act on the serotonin receptors in the brain. Further research is needed to fully understand the effects of 5-Cmtpd, and to determine its safety and efficacy for human use.
Synthesemethoden
The synthesis of 5-Cmtpd involves the reaction of 5-chloro-2-methoxytryptamine with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. This method has been successfully used to produce 5-Cmtpd in high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-Cmtpd has been the subject of several recent scientific studies due to its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic properties, and it may also have potential applications in the treatment of addiction and PTSD.
Eigenschaften
CAS-Nummer |
118201-17-5 |
|---|---|
Produktname |
5-Cmtpd |
Molekularformel |
C26H37ClO6 |
Molekulargewicht |
481 g/mol |
IUPAC-Name |
[(3S,5R,6R,8S,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-5-chloro-6-hydroxy-10,13-dimethyl-16-methylidene-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H37ClO6/c1-14-11-21-19-12-22(31)25(27)13-18(32-16(3)29)7-9-23(25,5)20(19)8-10-24(21,6)26(14,15(2)28)33-17(4)30/h18-22,31H,1,7-13H2,2-6H3/t18-,19+,20-,21-,22+,23+,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
XKNHSIXSQAVVRC-ILYJYDSDSA-N |
Isomerische SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
Synonyme |
5 alpha-chloro-16-methylene-3 beta,6 beta,17 alpha-trihydroxypregnan-20-one-3,17-diacetate 5-chloro-16-methylene-3,6,17-trihydroxypregnan-20-one-3,17-diacetate 5-CMTPD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



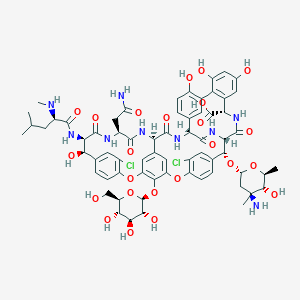
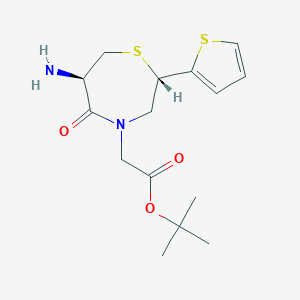

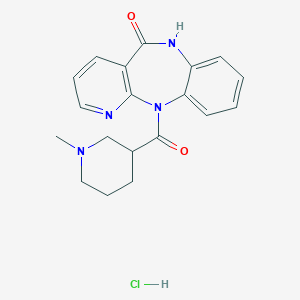
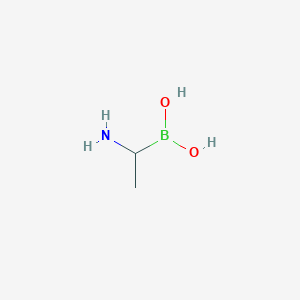
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)
